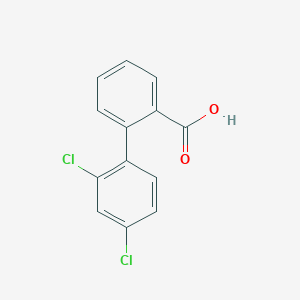

2-(2,4-Dichlorophenyl)benzoic acid

Vue d'ensemble

Description

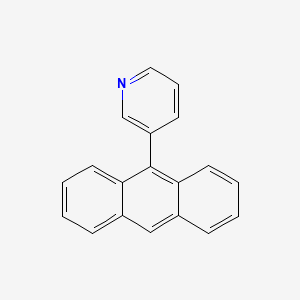

2-(2,4-Dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O2 . It is related to 2-[(2,4-dichlorophenyl)methoxy]benzoic acid, which has a molecular weight of 297.14 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the final compounds 1–14 were synthesized by coupling between ®-1-(2,4-dichlorophenyl)-2-(1H−imidazol-1-yl)-ethan-1-amine and 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acids . Another study reported the synthesis of a target compound using anthranilic acid and 3,4-dichlorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)benzoic acid has been studied using various spectroscopic analyses such as 1D and 2D NMR, infrared, and MS . In one study, X-ray diffraction studies were carried out for a related compound, revealing that the compound can adopt two different conformations .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,4-Dichlorophenyl)benzoic acid are not detailed in the search results, it’s worth noting that the compound is likely to participate in reactions typical of carboxylic acids and aromatic compounds .Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenyl)benzoic acid is a powder . The compound has a molecular weight of 267.1 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Polymorphism and Cocrystal Salt Formation

2-(2,4-Dichlorophenyl)benzoic acid has been used in the study of polymorphism and cocrystal salt formation . This compound, also known as 2-DCABA, is a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA). Its polymorphism was studied to investigate the effect of double Cl–CH3 exchange . Three forms - two polymorphs (I and II) and one cocrystal salt (S) - were obtained through polymorph screening in a variety of solvents .

Non-Steroidal Anti-Inflammatory Drug

2-(2,4-Dichlorophenyl)benzoic acid is a potential non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs (NSAIDs) are medications widely used to relieve pain, reduce inflammation, and bring down a high temperature. They’re often used to relieve symptoms of headaches, painful periods, sprains and strains, colds and flu, arthritis, and other causes of long-term pain.

Bio-Oil Upgrading

2-(2,4-Dichlorophenyl)benzoic acid can be used as a model compound in the study of bio-oil upgrading . The development of technologies for the bio-oil upgrading process is a crucial step towards achieving sustainable energy production. This study investigates the effects of support properties during the hydrodeoxygenation (HDO) of benzoic acid as a bio-oil model compound with the aim to produce a catalyst of superior activity and selectivity .

Catalyst Research

This compound can also be used in catalyst research . In a study, three Ni-based catalysts were prepared: microporous m-Ni/ZSM-5, mesoporous h-Ni/ZSM-5, and Ni/SiO2. The h-Ni/ZSM-5 exhibited the highest concentration of acid sites, strongest metal-support interaction and best metal dispersion .

Kinetic Study

2-(2,4-Dichlorophenyl)benzoic acid can be used in kinetic studies . A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach. A mechanism assuming dual-site adsorption of dissociatively adsorbed hydrogen was shown to be the most accurate representation of the three-phase benzoic acid HDO .

Green Energy Source Research

Lastly, this compound can be used in the research of green energy sources . To meet up with future energy demands as well as to avert global warming and other forms of environmental deterioration caused by the use of fossil fuels, there is a need for alternative, sustainable, and green energy sources . Consequently, research on biomass and biomass-based fuels and chemicals has drawn a lot of interest .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-(2,4-Dichlorophenyl)benzoic acid is a potential non-steroidal anti-inflammatory drug . .

Biochemical Pathways

As a potential non-steroidal anti-inflammatory drug, it may be involved in the inhibition of cyclooxygenase enzymes, similar to other drugs in this class . .

Result of Action

As a potential non-steroidal anti-inflammatory drug, it may reduce inflammation by inhibiting the production of prostaglandins . .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFXQBKLHFXALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610716 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)benzoic acid | |

CAS RN |

205871-47-2 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

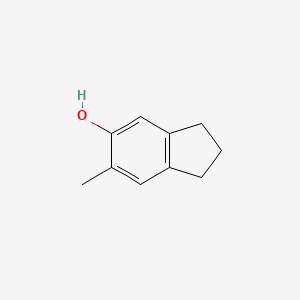

![(1R,5R)-2-Azabicyclo[3.3.0]octane](/img/structure/B3049345.png)

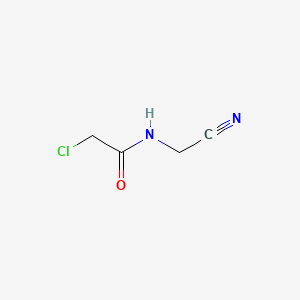

![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)